1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-
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Overview
Description
1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions catalyzed by ferric hydrogen sulfate .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of polymeric catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, some derivatives of this compound have been shown to inhibit enzymes like human leukocyte elastase, which plays a role in inflammatory processes . Molecular docking studies have revealed the binding orientations of these compounds in the active sites of their targets .
Comparison with Similar Compounds
Harman: Another indole derivative with significant pharmacological properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its broad spectrum of pharmacological activity.
Uniqueness: 1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a therapeutic agent and its versatility in synthetic chemistry make it a compound of significant interest .
Properties
CAS No. |
50682-30-9 |
---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methyl-2-phenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C18H14N2/c1-12-11-16(13-7-3-2-4-8-13)20-18-17(12)14-9-5-6-10-15(14)19-18/h2-11H,1H3,(H,19,20) |
InChI Key |
LBFMYWDQPVOUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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